

# VV261: A Promising Oral Antiviral Agent for Severe Fever with Thrombocytopenia Syndrome

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: VV261

Cat. No.: B15607591

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An In-depth Technical Guide on the Discovery and Development of a Novel 4'-Fluorouridine Double Prodrug

## Introduction

Severe Fever with Thrombocytopenia Syndrome (SFTS), a tick-borne infectious disease caused by the SFTS virus (SFTSV), poses a significant public health threat with a high case fatality rate. The absence of specific antiviral therapies has spurred research into novel therapeutic agents. This document details the discovery and development of **VV261**, a novel orally bioavailable double prodrug of 4'-Fluorouridine (4'-FU), a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). **VV261** has been designed to overcome the chemical instability of its parent nucleoside, 4'-FU, thereby enhancing its drug-like properties and therapeutic potential.<sup>[1][2]</sup> Preclinical studies have demonstrated the promising efficacy of **VV261** in animal models of SFTSV infection, leading to its advancement into Phase I clinical trials in China.<sup>[1][2]</sup>

## Chemical Structure and Rationale for Prodrug Design

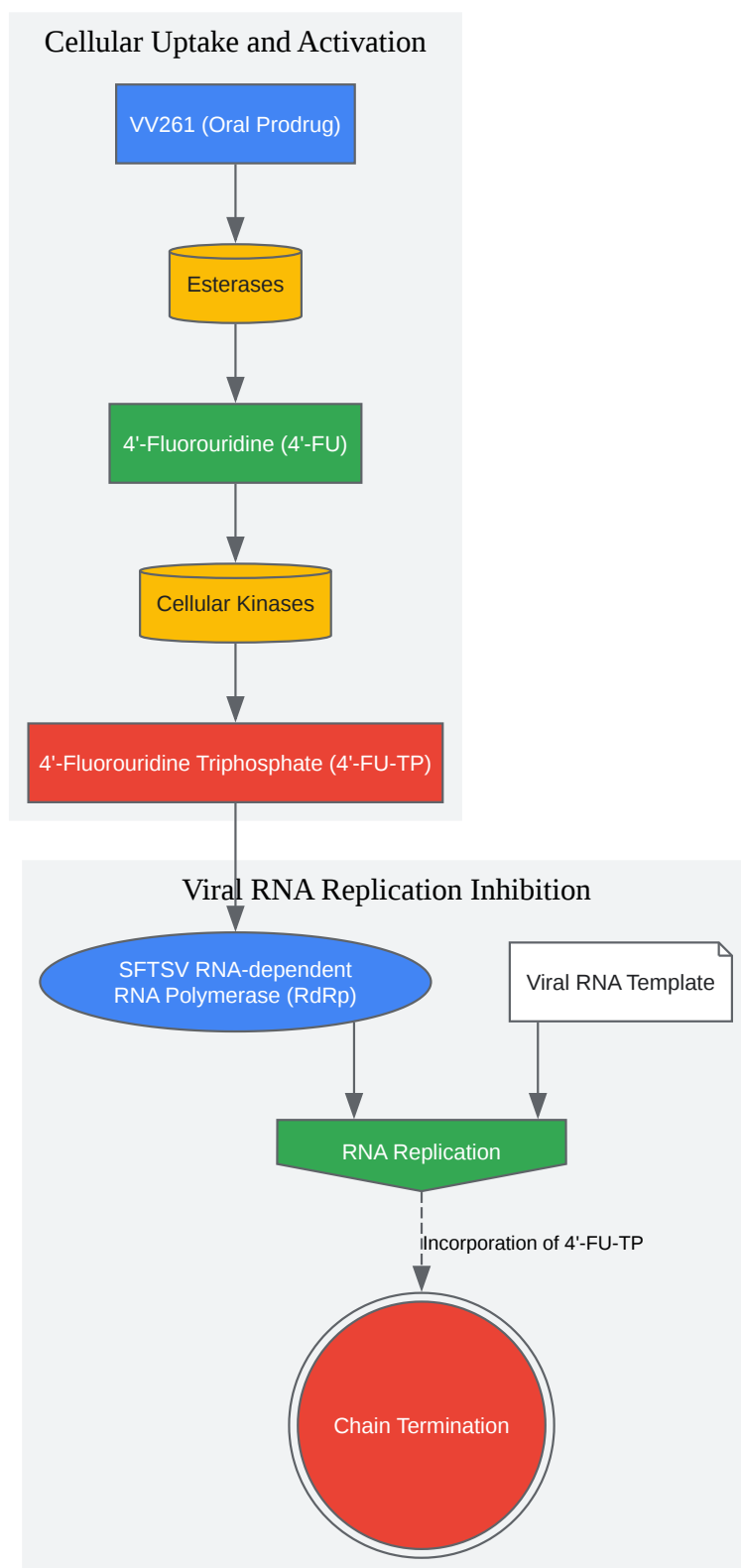
**VV261** is a chemically modified version of 4'-Fluorouridine, featuring three isobutyryl groups attached to the ribose moiety and a nicotinoyloxymethyl group linked to the imide-nitrogen of the uracil base.<sup>[1]</sup> This double prodrug strategy was employed to address the inherent chemical instability of 4'-FU, particularly its susceptibility to degradation in acidic environments.

The promoieties are designed to be cleaved by esterases in the body, releasing the active 4'-FU at the site of action. This approach not only improves chemical stability but is also anticipated to enhance oral bioavailability and metabolic stability.

## Mechanism of Action: Targeting Viral Replication

The antiviral activity of **VV261** stems from its active metabolite, 4'-fluorouridine triphosphate (4'-FU-TP). This molecule acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the SFTSV genome.

The proposed mechanism involves the incorporation of 4'-FU-TP into the nascent viral RNA chain by the RdRp. The presence of the fluorine atom at the 4' position of the ribose sugar is thought to induce steric hindrance, leading to the termination of RNA chain elongation. This disruption of viral RNA synthesis effectively halts viral replication.



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**Fig. 1:** Proposed Mechanism of Action of **VV261**.

## Preclinical Efficacy

### In Vivo Studies

The antiviral efficacy of **VV261** has been evaluated in a lethal SFTSV-infected mouse model (IFNAR<sup>-/-</sup> mice). Oral administration of **VV261** demonstrated significant protection against mortality and morbidity.

Parameter	VV261 Treatment Group	Vehicle Control Group
Dosage	5 mg/kg/day	-
Administration Route	Oral	Oral
Duration	7 days	7 days
Survival Rate	100%	0%
Body Weight	Maintained	Significant Loss
Viral Titer in Organs	Significantly Reduced	High

Table 1: In Vivo Efficacy of **VV261** in SFTSV-Infected Mice.[\[1\]](#)

## Pharmacokinetics

While specific pharmacokinetic parameters for **VV261** are detailed in the supplementary materials of the primary publication, the available information indicates that **VV261** possesses favorable pharmacokinetic properties, a key objective of its design.[\[1\]](#) The prodrug strategy is intended to enhance oral absorption and provide sustained plasma concentrations of the active 4'-FU.

## Experimental Protocols

### Synthesis of VV261

The synthesis of **VV261** involves a multi-step chemical process starting from 4'-fluorouridine. The detailed protocol, including reagents, reaction conditions, and purification methods, is provided in the supplementary information of the publication by Cheng et al. in the Journal of Medicinal Chemistry. The general workflow is outlined below.



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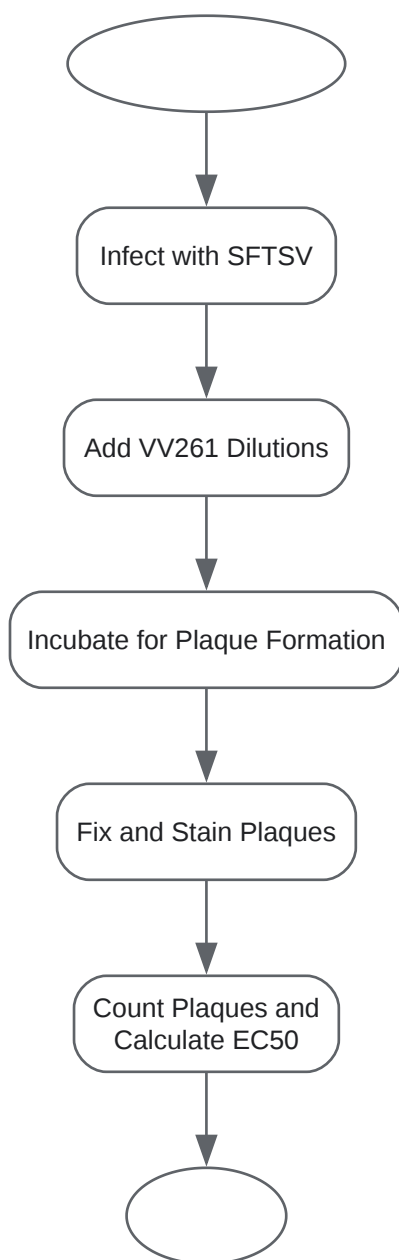
**Fig. 2:** General Synthetic Workflow for **VV261**.

## In Vitro Antiviral Assays

The antiviral activity of **VV261** against SFTSV is typically evaluated using cell-based assays, such as plaque reduction assays or yield reduction assays.

### Plaque Reduction Assay Protocol:

- **Cell Seeding:** Plate a monolayer of susceptible cells (e.g., Vero cells) in multi-well plates.
- **Virus Infection:** Infect the cell monolayers with a known titer of SFTSV for a defined period to allow for viral adsorption.
- **Compound Treatment:** Remove the virus inoculum and add an overlay medium containing serial dilutions of **VV261** or a vehicle control.
- **Incubation:** Incubate the plates for several days to allow for plaque formation.
- **Plaque Visualization:** Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
- **Data Analysis:** Calculate the concentration of **VV261** that inhibits plaque formation by 50% (EC<sub>50</sub>).



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**Fig. 3:** Workflow for Plaque Reduction Assay.

## Clinical Development

Following promising preclinical results, **VV261** has entered Phase I clinical trials in China to evaluate its safety, tolerability, and pharmacokinetic profile in healthy volunteers.<sup>[1][2]</sup> This marks a significant milestone in the development of a targeted therapy for SFTS.

## Conclusion

**VV261** represents a promising step forward in the fight against SFTSV. Through a well-designed double prodrug approach, the challenges associated with the chemical instability of 4'-FU have been addressed, leading to a candidate with potent antiviral activity and favorable drug-like properties. The successful progression of **VV261** into clinical trials offers hope for an effective oral treatment for this severe and often fatal disease. Further clinical evaluation will be crucial in determining its ultimate therapeutic value.

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## References

- 1. Design and Development of a Novel Oral 4'-Fluorouridine Double Prodrug VV261 against SFTSV - PubMed [pubmed.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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